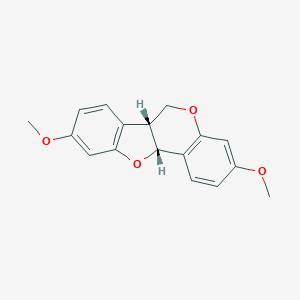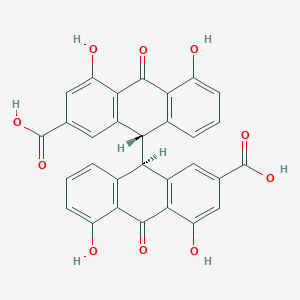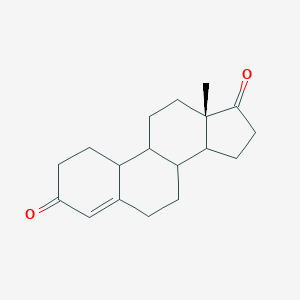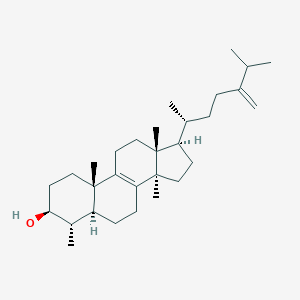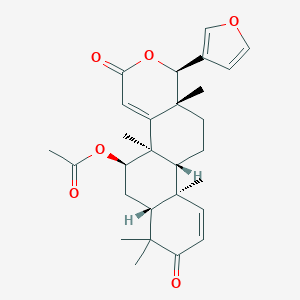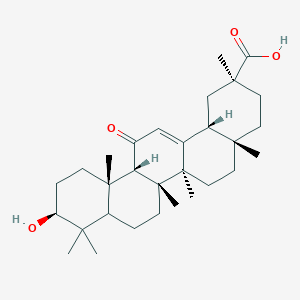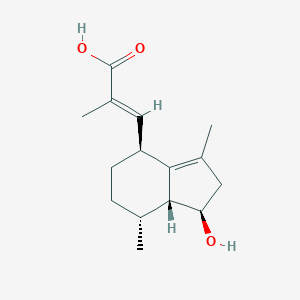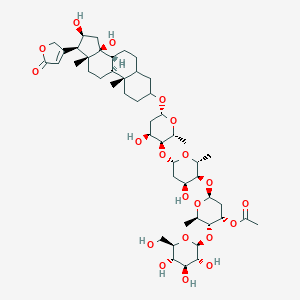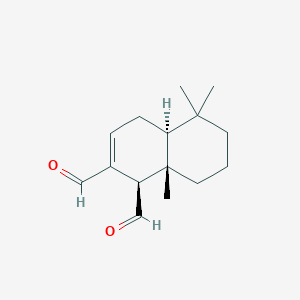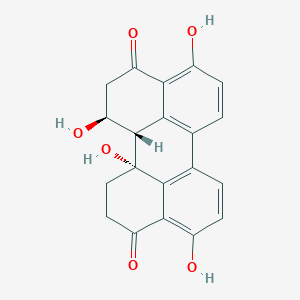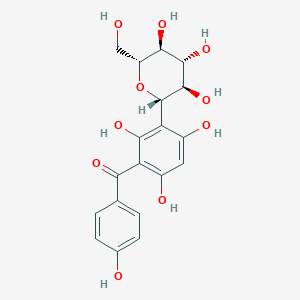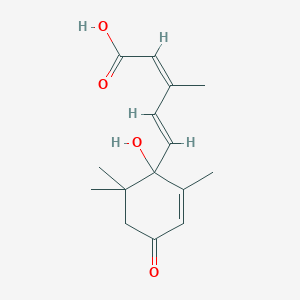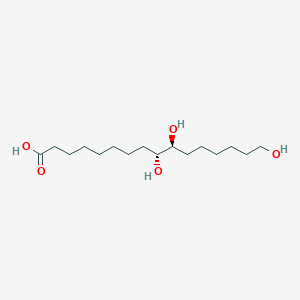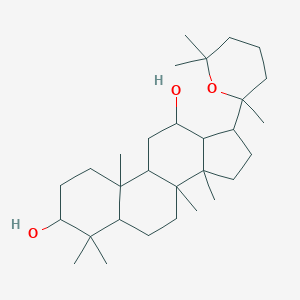
人参二醇
描述
Panaxadiol is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It is a dammarane-type tetracyclic triterpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . It is also known by its synonyms: (3β,12β,20R)-20,25-Epoxydammarane-3,12-diol .
Synthesis Analysis
Protopanaxadiol (PPD), a common precursor of dammarane-type saponins, is necessary for the efficient synthesis of ginsenoside . A PPD-producing strain was successfully constructed by modular engineering in Saccharomyces cerevisiae BY4742 at the multi-copy sites . It has been proposed that protopanaxadiol derived from dammarenediol-II, is a key hydroxylation by cytochrome P450 for the biosynthesis of ginsenosides .科学研究应用
Immunomodulatory Effects
Panaxadiol has been recognized for its immunomodulatory properties. It can influence the immune system in various ways, potentially enhancing the body’s resistance to infections and diseases. Research suggests that Panaxadiol can modulate immune responses, which may be beneficial in treating autoimmune diseases and preventing immune system overreactions .
Anti-Inflammatory Applications
The anti-inflammatory potential of Panaxadiol is another significant area of interest. It may help reduce inflammation in the body, which is a common pathway for many chronic diseases, including arthritis, cardiovascular diseases, and diabetes. By mitigating inflammatory responses, Panaxadiol could play a role in the management and treatment of these conditions .
Anti-Cancer Properties
Panaxadiol’s anti-cancer effects are being explored, with studies indicating that it may inhibit the growth of various cancer cells. Its mechanisms may involve inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (formation of new blood vessels), and modulating cancer-related pathways. This makes Panaxadiol a promising compound for developing new cancer therapies .
Hematological Disorders
Research has identified Panaxadiol as a potentially effective treatment for hematological disorders such as hemocytopenia. It has been shown to promote the proliferation and differentiation of hematopoietic progenitor cells and regulate immune function, which could be beneficial in treating conditions like immune thrombocytopenia (ITP) and aplastic anemia .
Hepatoprotective Effects
Panaxadiol may offer hepatoprotective benefits, particularly in the context of non-alcoholic fatty liver disease (NAFLD). It has various pharmacological and therapeutic functions that could intervene in the progression of NAFLD, potentially improving liver health and function .
Pharmacological Update
A recent pharmacological update on ginseng, from which Panaxadiol is derived, has highlighted its broad therapeutic applications. This includes its use as a remedy for fatigue and asthenia, particularly in Eastern countries where it is extensively acknowledged and consumed for its therapeutic properties .
作用机制
Target of Action
Panaxadiol, a bioactive component of ginseng, primarily targets the Fyn protein . Fyn is a tyrosine kinase implicated in Alzheimer’s disease pathology triggered by synaptic damage . Inhibition of Fyn may prevent or delay the progression of diseases like Alzheimer’s .
Mode of Action
Panaxadiol interacts with its targets by inhibiting Fyn kinase activity . This inhibition down-regulates the phosphorylation level of GluN2B, a subunit of NMDA receptors . The result is a decrease in Ca2±mediated synaptic damage, reducing LDH leakage, and inhibiting apoptosis .
Biochemical Pathways
Panaxadiol affects several biochemical pathways. It induces AMPK phosphorylation, leading to upregulation of the Nrf2/HO1 pathway expression and downregulation of the NFκB protein level . In Alzheimer’s disease, Panaxadiol decreases synaptic damage via inhibition of the Fyn/GluN2B/CaMKIIα signaling pathway .
Pharmacokinetics
The absorption of Panaxadiol is fast in the gastrointestinal tract . It may be metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood . Panaxadiol is quickly cleared from the body . The main pharmacokinetic parameters are: Tmax (the time to peak) is 3.08 ± 1.24 h, Cmax (the concentration to peak) is 2833.86 ± 1246.08 μg L −1, and t1/2 (the biological half-life) is 5.14 ± 1.01 h .
Result of Action
The molecular and cellular effects of Panaxadiol’s action are diverse. It has been shown to reduce lipotoxicity and ROS levels while enhancing the antioxidant and anti-inflammatory capabilities in HepG2 cells induced by palmitic acid . In Alzheimer’s disease, Panaxadiol improves the ability of learning and memory of mice and reduces synaptic dysfunction . In cancer cells, it has been shown to inhibit cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Panaxadiol. Ginseng, the source of Panaxadiol, is affected by many environmental factors including sunlight, soil, temperature, pests, and pathogens . Due to the long cultivation period, this highly valued medicinal plant is more susceptible to ecological stresses . These factors may affect the content of ginsenosides, including Panaxadiol, in different parts of the ginseng plant .
安全和危害
Panaxadiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLHOJXLNBFHDX-XHJPDDKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941430 | |
| Record name | Panaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19666-76-3 | |
| Record name | Panaxadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19666-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANAXADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84BLM3L74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




